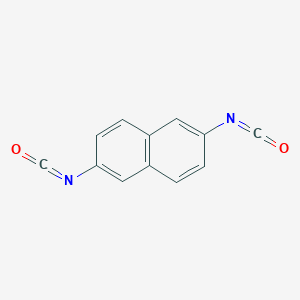

2,6-Diisocyanatonaphthalene

Description

Significance of Diisocyanates in Contemporary Chemistry

Diisocyanates are a class of highly reactive organic compounds characterized by the presence of two isocyanate (-N=C=O) functional groups. ontosight.aipatsnap.comhbm4eu.eu This reactivity makes them crucial building blocks in the synthesis of a wide array of polyurethane products, including flexible and rigid foams, coatings, adhesives, sealants, and elastomers. ontosight.aiamericanchemistry.com Since the late 1940s, diisocyanates have been instrumental in developing numerous products that enhance daily life, from insulation in homes and appliances to components in automobiles and furniture. americanchemistry.com

The versatility of diisocyanates stems from their ability to react with compounds containing active hydrogen atoms, such as alcohols (polyols), amines, and water, to form polyurethane polymers. ontosight.aipatsnap.com By carefully selecting the diisocyanate and polyol, chemists can tailor the properties of the resulting polyurethane to achieve specific characteristics like flexibility, rigidity, and durability. patsnap.com The most commonly utilized diisocyanates are aromatic compounds, namely toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which together account for a significant portion of global diisocyanate consumption. americanchemistry.comresearchgate.net The applications of these materials are vast, contributing to industries such as construction, automotive, and electronics. datamintelligence.com

Research Trajectories for Naphthalene-Based Isocyanates

While TDI and MDI dominate the industrial landscape, research into other diisocyanates, particularly those based on naphthalene (B1677914), is an active area of investigation. Naphthalene-based diisocyanates, such as 1,5-naphthalene diisocyanate (NDI), are of interest due to the unique properties they can impart to polyurethane materials. doi.orgchemicalbook.com For instance, the rigid and planar structure of the naphthalene ring can lead to polyurethanes with enhanced thermal stability and mechanical properties. chemicalbook.com

Current research is exploring the synthesis and application of naphthalene-based isocyanates in high-performance materials. doi.org Studies have shown that polyurethanes derived from NDI exhibit exceptional fatigue resistance, making them suitable for demanding applications. doi.org Researchers are also investigating the microstructure and mechanical evolution of these materials under dynamic loads to better understand their performance characteristics. doi.orgresearchgate.net Furthermore, there is a growing interest in developing bio-based diisocyanates to enhance the sustainability of polyurethane production, a trend that could influence future research on naphthalene-derived monomers. researchgate.netdatamintelligence.com

Scope and Objectives of Academic Inquiry on 2,6-Diisocyanatonaphthalene

Academic inquiry into this compound focuses on understanding its fundamental chemical properties and exploring its potential applications as a monomer in polymer synthesis. The primary objectives of this research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its physical and chemical properties.

Polymerization Studies: Investigating the polymerization of this compound with various co-monomers to create novel polyurethane and polyurea materials.

Structure-Property Relationships: Elucidating the relationship between the molecular structure of this compound-based polymers and their resulting macroscopic properties, such as thermal stability, mechanical strength, and optical clarity.

Advanced Applications: Exploring the use of these novel polymers in advanced applications, including high-performance elastomers, coatings, and functional materials.

A key area of interest is how the specific substitution pattern of the isocyanate groups on the naphthalene ring (2,6- versus other isomers like 1,5-) influences the final properties of the polymers. This line of inquiry aims to expand the toolbox of available diisocyanate monomers, enabling the design of next-generation materials with tailored functionalities.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diisocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSXOCIUZBBUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611575 | |

| Record name | 2,6-Diisocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13753-49-6 | |

| Record name | 2,6-Diisocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes for Aromatic Diisocyanates

The conversion of aromatic diamines to diisocyanates is the cornerstone of production. Historically, this has been dominated by the use of phosgene (B1210022), though significant research has been dedicated to developing safer, more environmentally benign alternatives. nih.govionike.com

The traditional and most widely used industrial method for synthesizing aromatic diisocyanates is the reaction of a corresponding diamine with phosgene (COCl₂). ukessays.com For 2,6-diisocyanatonaphthalene, the precursor is 2,6-diaminonaphthalene. The process is typically carried out in an inert solvent. nih.gov

The reaction mechanism generally proceeds in multiple stages. Initially, the amine reacts with phosgene to form a carbamoyl chloride and hydrogen chloride. nih.gov Due to the low solubility of the resulting amine hydrochloride, it often precipitates. This intermediate then reacts with additional phosgene to complete the conversion to the diisocyanate, with the elimination of HCl. nih.gov

The phosgenation of diamines can be classified into two primary mechanisms:

Stepwise Phosgenation: One amino group is fully converted to an isocyanate group before the second amino group reacts. nih.govresearchgate.net

Phosgenations First: Both amino groups are converted to carbamoyl chloride intermediates before the consecutive elimination of HCl to form the diisocyanate groups. nih.govresearchgate.net

The reaction can be performed in either the liquid or gas phase. Gas-phase phosgenation, carried out at high temperatures (e.g., 300–400 °C), offers benefits such as reduced solvent usage by up to 80% and significantly shorter reaction times. nih.gov

Interactive Table: Typical Phosgenation Reaction Parameters

| Parameter | Liquid Phase | Gas Phase |

| Temperature | 40 to 150 °C nih.gov | 300 to 400 °C nih.gov |

| Pressure | 1.0 to 20 bar google.com | Atmospheric to moderate |

| Solvent | Inert organic solvents (e.g., o-dichlorobenzene) nih.gov | Inert gas or solvent vapor nih.gov |

| Reactant Ratio | Stoichiometric excess of phosgene google.com | Stoichiometric excess of phosgene |

| Residence Time | Minutes to hours | Seconds |

Concerns over the high toxicity of phosgene and the corrosive nature of the HCl byproduct have driven the development of alternative, "phosgene-free" synthetic routes. nih.govacs.org These methods typically involve two main steps: the synthesis of a carbamate precursor, followed by its thermal decomposition to yield the isocyanate. nih.govacs.org

Key non-phosgene strategies applicable to aromatic diamines include:

Reductive Carbonylation of Nitro Compounds: This route involves the direct reaction of aromatic dinitro compounds (e.g., 2,6-dinitronaphthalene) with carbon monoxide (CO) in the presence of a catalyst. unimi.itresearchgate.net This process can directly yield the diisocyanate or, more commonly, proceed in the presence of an alcohol to form a dicarbamate intermediate, which is then pyrolyzed. ukessays.comresearchgate.net Palladium-based catalyst systems are often effective for this transformation. ukessays.com

Reaction with Dimethyl Carbonate (DMC): Aromatic diamines can react with dimethyl carbonate, a less hazardous reagent than phosgene, to form the corresponding dicarbamate. researchgate.netebrary.net This reaction is typically catalyzed by Lewis acids, such as zinc acetate. researchgate.net The resulting dicarbamate is then subjected to thermal cracking to produce the diisocyanate and methanol, the latter of which can be recycled. ebrary.netnih.govresearchgate.net

Oxidative Carbonylation of Amines: This method involves the reaction of the diamine with carbon monoxide and an oxidizing agent.

Urea-based Methods: Diamines can be reacted with urea (B33335) or its derivatives to form carbamate precursors for subsequent thermal decomposition. acs.org

Precursor Design and Chemical Transformations

Therefore, the synthesis of 2,6-diaminonaphthalene typically begins with the nitration of naphthalene (B1677914) or a naphthalene derivative. The synthesis of 2,6-dinitronaphthalene can be achieved through methods such as diazotization of a nitronaphthylamine followed by treatment with sodium nitrite in the presence of a copper salt. researchgate.netorgsyn.org

Once 2,6-dinitronaphthalene is obtained, it is reduced to 2,6-diaminonaphthalene. Several reduction methods are available, including:

Catalytic hydrogenation

Iron powder reduction google.com

Hydrazine hydrate reduction google.comgoogle.com

Electrochemical reduction google.com

The choice of method depends on factors such as cost, efficiency, and environmental impact. For instance, while iron powder reduction is straightforward, it can generate significant waste. google.com Catalytic hydrogenation offers a cleaner alternative.

Another potential precursor is 2,6-dibromonaphthalene , which can be converted to other 2,6-substituted naphthalene derivatives through coupling reactions, highlighting the versatility of naphthalene chemistry. nih.gov

Reaction Engineering for Scalable Synthesis

Scaling up the production of aromatic isocyanates requires careful consideration of reaction conditions and catalyst performance to maximize yield, selectivity, and safety.

Optimizing the synthesis of diisocyanates involves managing several key parameters. In gas-phase phosgenation , the process is engineered to be more energy-efficient and reduce solvent consumption. covestro.com Superheated streams of the gaseous diamine and phosgene are introduced into a reactor designed to promote turbulent flow and rapid reaction, minimizing residence time and the formation of byproducts. google.com This approach can reduce energy consumption by up to 60% compared to liquid-phase processes. covestro.com

For non-phosgene routes , process optimization focuses on the thermal decomposition of the carbamate intermediate. This is a reversible, endothermic reaction that must be conducted at high temperatures (typically above 150 °C) to favor the formation of the isocyanate. nih.govmdpi.com The process is often carried out under reduced pressure or in a stream of inert gas to efficiently remove the alcohol byproduct, thereby shifting the equilibrium toward the desired isocyanate product. researchgate.netnih.gov

Interactive Table: Key Optimization Parameters

| Process | Key Parameters to Optimize | Desired Outcome |

| Gas-Phase Phosgenation | Temperature, Pressure, Residence Time, Reactant Mixing | High yield, minimized byproducts, enhanced safety google.comresearchgate.net |

| Carbamate Thermolysis | Temperature, Pressure, Catalyst, Removal of Alcohol Byproduct | High conversion and selectivity to isocyanate, prevention of side reactions nih.govmdpi.com |

Catalysis is central to the efficiency of many isocyanate synthesis routes, particularly non-phosgene methods.

In the reductive carbonylation of dinitroaromatics, catalysts based on Group VIII transition metals such as palladium and ruthenium are widely used. osti.govacs.org The catalyst's performance can be fine-tuned by modifying the ligands attached to the metal center. For example, palladium complexes with phenanthroline ligands have shown high activity and selectivity for converting dinitro compounds to their corresponding dicarbamates. osti.gov

For the thermal decomposition of carbamates , a variety of catalysts have been investigated to lower the required temperature and improve selectivity. These include:

Metal Oxides: Zinc oxide (ZnO) and other metal oxides are effective catalysts for this decomposition. nih.govnih.gov

Metal Salts: Zinc acetate and other metal salts are used to catalyze the initial formation of carbamates from diamines and DMC. researchgate.net Bismuth compounds have also been explored as catalysts for the thermal decomposition step. google.com

Supported Catalysts: Heterogeneous catalysts, where the active metal component is supported on materials like ZSM-5 or silica, offer advantages in terms of catalyst separation and reuse. researchgate.net

The development of robust and reusable catalysts is a key area of research aimed at making non-phosgene routes economically competitive with traditional phosgenation. ionike.com

Reactivity Mechanisms and Reaction Kinetics

Isocyanate Group Reactivity in 2,6-Diisocyanatonaphthalene

The two isocyanate groups on the naphthalene (B1677914) backbone are chemically equivalent due to the symmetry of the 2,6-substitution pattern. However, the reactivity of the second isocyanate group can be altered after the first one has reacted, a phenomenon common in diisocyanate chemistry. The primary reactions involving these groups are nucleophilic additions and self-addition reactions (oligomerization).

Nucleophilic addition is the most significant reaction pathway for isocyanates. The reaction involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group. This breaks the C=N pi bond, and a proton transfer typically follows to yield a stable addition product. The geometry of the carbon atom changes from sp2 (trigonal planar) to sp3 (tetrahedral) during the reaction.

Common nucleophilic addition reactions for this compound include:

Reaction with Alcohols: This is the foundational reaction for polyurethane synthesis. An alcohol (R'–OH) reacts with the isocyanate group to form a urethane (B1682113) linkage. This reaction is the basis for the polyaddition polymerization discussed in section 3.2.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. The newly formed amine is highly reactive and can subsequently react with another isocyanate group to form a stable urea (B33335) linkage. This reaction is often utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent.

Reaction with Amines: Primary or secondary amines react readily with isocyanates to form urea derivatives. This reaction is generally faster than the reaction with alcohols.

The general mechanism for the base-promoted nucleophilic addition to an isocyanate group can be visualized as a two-step process, as detailed in the table below.

| Step | Description | Schematic Representation |

|---|---|---|

| 1 | Nucleophilic Attack: The nucleophile (e.g., an alcohol, R'-OH) attacks the electrophilic carbonyl carbon of the isocyanate group. Simultaneously, the electrons from the C=N double bond move to the nitrogen atom. | R-N=C=O + R'-OH → R-N⁻-C(=O)-O⁺H-R' |

| 2 | Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom, resulting in the final stable urethane product. | R-N⁻-C(=O)-O⁺H-R' → R-NH-C(=O)-O-R' |

Under certain conditions, particularly in the presence of specific catalysts (e.g., phosphines, tertiary amines) or at elevated temperatures, isocyanate groups can react with each other in self-addition reactions to form oligomers. While specific studies on this compound are limited, the behavior of analogous aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) provides a strong model for these pathways.

Dimerization: Two isocyanate molecules can react to form a four-membered ring structure known as a uretdione (or uretidione). This reaction is often reversible upon heating.

Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. This reaction is often used to introduce cross-links into a polymer network, enhancing its thermal stability and rigidity. Computational studies on TDI have shown that the two-step mechanism for cyclotrimerization has significantly lower activation energy barriers compared to a one-step mechanism.

In addition to oligomerization, other side reactions can occur during polymerization, typically when there is an excess of isocyanate. These reactions can lead to branching and cross-linking in the final polymer.

Allophanate (B1242929) Formation: An isocyanate group can react with the N-H bond of an already formed urethane linkage. This creates an allophanate linkage, which acts as a branch point.

Biuret (B89757) Formation: Similarly, an isocyanate group can react with the N-H bond of a urea linkage (formed from reactions with water or amines) to create a biuret linkage, another source of cross-linking.

These side reactions are critical to control during polyurethane synthesis, as they significantly influence the properties of the final material.

Polymerization Mechanisms Involving this compound

The difunctional nature of this compound allows it to act as a monomer in polymerization reactions. The primary mechanism through which it forms polymers is polyaddition, a form of step-growth polymerization.

The reaction between a diisocyanate, such as this compound, and a diol (or polyol) proceeds via a polyaddition mechanism to form a polyurethane. This reaction involves the stepwise formation of urethane linkages, building up the polymer chain. The kinetics of this uncatalyzed reaction are generally found to follow a second-order rate law.

The rate of urethane formation is influenced by several factors:

Reactant Structure: The reactivity of the isocyanate is influenced by electronic effects from the aromatic ring. The structure of the alcohol also plays a role, with primary alcohols reacting faster than secondary alcohols due to reduced steric hindrance.

Temperature: Increasing the temperature generally increases the reaction rate, as expected from the Arrhenius equation.

Catalysts: The reaction is often catalyzed to achieve practical production rates. Common catalysts include tertiary amines and organometallic compounds like dibutyltin (B87310) dilaurate.

Solvent: The polarity of the solvent can influence the reaction kinetics.

| Diisocyanate | Temperature (°C) | Rate Constant (k) (dm³/mol·min) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| 2,4-Toluene Diisocyanate (p-NCO) | 25 | 0.011 | 35.6 |

| 2,4-Toluene Diisocyanate (p-NCO) | 40 | 0.024 | |

| 2,6-Toluene Diisocyanate | 25 | 0.0053 | 37.7 |

| 2,6-Toluene Diisocyanate | 40 | 0.012 |

Note: The data presented is for Toluene Diisocyanate (TDI) as a model for an aromatic diisocyanate and illustrates typical kinetic values for the reaction with a primary alcohol.

Direct polymerization of the isocyanate group itself via a radical mechanism is not a conventional or favorable pathway. However, this compound can be incorporated into polymer systems that are formed through radical polymerization in several ways. One prominent example is the formation of Interpenetrating Polymer Networks (IPNs). In an IPN, two independent polymer networks are synthesized in the presence of each other.

A common IPN system involves the simultaneous synthesis of a polyurethane network and a polyacrylate network. In this scenario:

Polyurethane Network Formation: this compound reacts with a polyol via the polyaddition mechanism described previously.

Polyacrylate Network Formation: A vinyl monomer, such as styrene (B11656) or an acrylate (B77674), is polymerized simultaneously via a free-radical mechanism, typically initiated thermally or photochemically.

Studies have investigated the kinetics of urethane formation in the presence of vinyl monomers like styrene to understand the interplay between the two distinct polymerization reactions during the formation of these complex materials. Furthermore, advanced strategies involve the use of "iniferters" (initiator-transfer agent-terminator) which can participate in controlled radical polymerization to create well-defined polymer architectures that can be subsequently reacted with isocyanates.

Reaction conditions have a profound impact on polymerization kinetics. For the standard polyaddition reaction to form polyurethanes, temperature and catalyst concentration are the primary levers to control the reaction rate.

The influence of light intensity becomes a critical parameter in photopolymerization, which is a radical-initiated process. To make a polyurethane system photocurable, the this compound is typically pre-reacted with a hydroxyl-functional acrylate, such as 2-hydroxyethyl acrylate (HEA), to form a urethane acrylate oligomer. This oligomer contains reactive acrylate double bonds at its ends, while the core is composed of the naphthalene diisocyanate and polyol segments.

This urethane acrylate resin is then mixed with a photoinitiator. Upon exposure to UV light, the photoinitiator generates free radicals, initiating the rapid polymerization of the acrylate groups to form a highly cross-linked network. In this system, the light intensity directly correlates with the rate of polymerization:

Higher Light Intensity: Leads to a greater concentration of initiating radicals, resulting in a faster polymerization rate and a more rapid increase in viscosity and gelation. However, excessively high intensity can sometimes lead to premature termination reactions or the trapping of radicals, affecting the final degree of conversion.

Lower Light Intensity: Generates fewer radicals, leading to a slower polymerization. This can sometimes allow for better network formation and reduce internal stresses in the final cured material.

This photopolymerization technique allows for spatial and temporal control over the curing process, which is advantageous in applications like coatings, adhesives, and 3D printing.

Catalysis in this compound Reactions

Metal-Mediated Transformations

Metal-based catalysts are widely employed in polyurethane chemistry to accelerate the urethane formation (gelling) reaction. While specific kinetic studies detailing these catalysts exclusively with this compound are not extensively documented, the reactivity of its aromatic isocyanate groups follows well-established principles. Therefore, common catalysts for other aromatic diisocyanates are applicable. The catalytic activity is primarily driven by the Lewis acidity of the metal center, which can coordinate with either the isocyanate or the alcohol, activating it for nucleophilic attack.

Common classes of metal catalysts include organotin, bismuth, and zinc compounds.

Organotin Catalysts : Compounds like Dibutyltin Dilaurate (DBTDL) are highly effective. The mechanism generally involves the formation of a catalyst-alcohol complex, which increases the nucleophilicity of the hydroxyl group. Alternatively, the tin catalyst can coordinate with the isocyanate group, making its carbon atom more electrophilic and susceptible to attack by the alcohol.

Bismuth Catalysts : Bismuth carboxylates, such as Bismuth Neodecanoate, serve as effective alternatives to organotins. They are known for promoting a rapid and efficient urethane reaction.

Zinc Catalysts : Zinc-based catalysts, like Zinc Octoate, are also used, often noted for their role in crosslinking reactions.

The selection of a metal catalyst can significantly influence the reaction kinetics, balancing the gelling reaction (isocyanate-polyol) against side reactions, such as the isocyanate-water reaction which produces carbon dioxide.

| Catalyst Class | Example Compound | Primary Catalytic Function | General Mechanism |

|---|---|---|---|

| Organotin | Dibutyltin Dilaurate (DBTDL) | Gelling (Urethane Formation) | Lewis acid activation of alcohol or isocyanate |

| Bismuth Carboxylates | Bismuth Neodecanoate | Gelling (Urethane Formation) | Lewis acid activation |

| Zinc Carboxylates | Zinc Octoate | Gelling and Crosslinking | Lewis acid activation |

Organocatalytic Approaches

Organocatalysis has emerged as a valuable alternative to metal-based catalysis in polyurethane synthesis, driven by the desire for metal-free polymers in applications such as biomedical devices. These catalysts operate through different mechanisms, typically involving either nucleophilic catalysis or general base catalysis. For a symmetric and reactive aromatic diisocyanate like this compound, these catalysts can provide high efficiency and selectivity.

Tertiary Amines : Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are common. In the general base mechanism, the amine abstracts a proton from the alcohol, increasing its nucleophilicity. In the nucleophilic mechanism, the amine attacks the isocyanate group directly, forming a reactive, polarized intermediate that is then attacked by the alcohol.

N-Heterocyclic Carbenes (NHCs) : NHCs are highly potent nucleophilic catalysts that can activate the isocyanate group towards reaction with alcohols.

Brønsted Acids : Strong organic acids like trifluoromethanesulfonic acid can catalyze the reaction by protonating the isocyanate group, thereby increasing its electrophilicity.

The activity of organocatalysts can be tailored by modifying their structure, offering a versatile platform for controlling the polymerization of this compound.

| Catalyst Class | Example Compound | Primary Catalytic Mechanism |

|---|---|---|

| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic Catalysis or General Base Catalysis |

| N-Heterocyclic Carbenes (NHCs) | - | Nucleophilic Catalysis |

| Strong Brønsted Acids | Trifluoromethanesulfonic acid | General Acid Catalysis (Isocyanate Activation) |

Advanced Kinetic Modeling and Experimental Techniques

Understanding the reaction kinetics of this compound is crucial for process control and tailoring polymer properties. Advanced techniques allow for precise, real-time analysis of the reaction progress and the modeling of complex kinetic scenarios like diffusion-controlled regimes.

Real-time Monitoring of Reaction Progression

The kinetics of polyurethane formation are often studied by monitoring the concentration of the isocyanate functional group over time. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely adopted technique for this purpose. This method allows for continuous, non-invasive measurement of the reaction as it occurs within the reactor.

The progress of the reaction involving this compound can be quantitatively tracked by observing the decrease in the characteristic absorption band of the isocyanate group (-N=C=O). This strong vibrational band appears in a distinct region of the infrared spectrum, typically around 2250-2270 cm⁻¹. As the isocyanate reacts with a polyol to form urethane linkages, the intensity of this peak diminishes. By applying the Beer-Lambert law, the change in absorbance can be directly correlated to the concentration of unreacted isocyanate groups, allowing for the determination of kinetic parameters such as rate constants and activation energies. This real-time data acquisition is invaluable for developing accurate kinetic models.

| Technique | Monitored Species/Group | Spectroscopic Signal | Kinetic Information Obtained |

|---|---|---|---|

| In-situ Fourier Transform Infrared (FTIR) Spectroscopy | Isocyanate (-N=C=O) | Decrease in absorbance at ~2250-2270 cm⁻¹ | Reactant concentration vs. time, reaction rate constants, activation energy |

Diffusion-Controlled Kinetic Regimes

In polymerization reactions, the rate of reaction can be governed not just by the intrinsic chemical reactivity of the functional groups but also by the rate at which reactants can physically move to encounter each other. This is known as a diffusion-controlled reaction. In the bulk polymerization of this compound with a polyol, the system's viscosity increases dramatically as the polymer chains grow in length and molecular weight.

| Kinetic Regime | Controlling Factor | Stage of Polymerization | System Viscosity |

|---|---|---|---|

| Kinetically Controlled | Chemical reaction rate constant | Low conversion (early stage) | Low |

| Diffusion-Controlled | Rate of reactant diffusion | High conversion (late stage) | High |

Theoretical and Computational Studies

Quantum Chemical Characterization of 2,6-Diisocyanatonaphthalene

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, yielding detailed information about its structure and energetic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These frontier molecular orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter; a smaller gap generally indicates higher chemical reactivity and lower stability. nih.govsemanticscholar.org

| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| HF/6-31G | -5.82 | - | - | samipubco.com |

This table presents data for the parent naphthalene molecule to illustrate the parameters determined through electronic structure analysis. Specific calculated values for this compound were not available in the search results.

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum energy state, thereby predicting the most stable three-dimensional structure of a molecule. mdpi.comgitlab.io This procedure involves calculating the energy and forces on each atom and systematically adjusting their positions until a stationary point on the potential energy surface is found. researchgate.net Various methods, including Hartree-Fock (HF) and DFT, are used in conjunction with different basis sets, such as 6-31G* or 3-21G, to perform these calculations. researchgate.netmdpi.comchemrxiv.org

For this compound, geometry optimization would define the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. Key parameters would include the C-C bond lengths within the naphthalene rings, the C-N and N=C=O bond lengths of the isocyanate groups, and the angles defining the orientation of the isocyanate substituents relative to the aromatic plane. The planarity of the naphthalene core and the linearity of the N=C=O groups are important structural features that would be confirmed and quantified through these calculations.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-H, C-N, N=C, C=O). |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-C-C, C-N=C, N=C=O). |

| Dihedral Angles (°) | Torsional angles defining the rotation around bonds and the overall molecular shape. |

This table outlines the types of data obtained from molecular geometry optimization. Specific optimized values for this compound require a dedicated computational study.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It is calculated to predict how a molecule interacts with other charged species, making it a valuable tool for understanding and predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, an MEP analysis would reveal a distinct charge distribution pattern. The highly electronegative oxygen and nitrogen atoms in the two isocyanate (-N=C=O) groups would create regions of high electron density and negative electrostatic potential. Conversely, the central carbon atom of the isocyanate group is situated between two more electronegative atoms, making it highly electrophilic and a primary site for nucleophilic attack. mdpi.com The aromatic naphthalene core itself would also exhibit a characteristic potential distribution, influenced by the electron-withdrawing nature of the isocyanate substituents.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. undip.ac.id It provides a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and thermodynamic properties.

The behavior of molecules in a condensed phase is governed by intermolecular interactions. gatech.edu For aromatic compounds like this compound, noncovalent forces such as π-π stacking interactions between the naphthalene rings and dipole-dipole interactions involving the polar isocyanate groups are significant. rsc.orgnih.gov These interactions can lead to the formation of molecular aggregates, where molecules self-assemble into ordered structures. researchgate.net

MD simulations can model the aggregation process by simulating the movement of many this compound molecules in a defined space. mdpi.comrsc.org Such simulations would elucidate how the molecules orient themselves relative to one another to maximize favorable interactions. The results could predict the formation of J-type or H-type aggregates, which have distinct spectroscopic signatures, and provide insight into the structural and energetic factors that drive the self-assembly process. rsc.org Understanding aggregation is critical as it can significantly influence the material properties of the compound.

Computational methods can be used to explore potential chemical reaction pathways, identify transition states, and calculate activation energies. ethz.charxiv.org This is particularly useful for understanding complex reaction mechanisms without the need for extensive experimental work. nih.govupc.edu Techniques such as reactive molecular dynamics (ReaxFF) or DFT-based methods can simulate the bond-breaking and bond-forming processes that occur during a chemical transformation. arxiv.orgosti.gov

For this compound, simulations could investigate its characteristic reactivity. Isocyanate groups are known to undergo several important reactions, including self-addition reactions like dimerization to form uretidiones and trimerization into highly stable isocyanurate rings. mdpi.com Simulations could model the pathways for these reactions, determining the associated energy barriers and the stability of the resulting products. Furthermore, the reaction pathways of this compound with various nucleophiles (e.g., alcohols, amines) to form urethanes and ureas could be simulated to provide a fundamental understanding of its polymerization and cross-linking behavior.

Adsorption Mechanisms and Surface Interactions

Detailed theoretical and computational investigations are necessary to elucidate the specific mechanisms by which this compound adsorbs onto various surfaces and the nature of its interactions.

Theoretical Models for Surface Adsorption

Currently, there are no specific, published theoretical models that describe the surface adsorption of this compound. The development of such models would likely involve quantum chemical calculations to understand the interactions between the isocyanate groups and the naphthalene core with different substrate materials. These models would need to consider factors such as physisorption, driven by van der Waals forces and π-π stacking interactions of the naphthalene ring, and chemisorption, involving covalent bond formation through the highly reactive isocyanate groups.

Influence of Substrate Chemistry on Interaction

The interaction of this compound with a surface is expected to be highly dependent on the substrate's chemical composition and surface properties. For instance, on inert surfaces like gold or graphite, adsorption might be dominated by non-covalent interactions. In contrast, on reactive surfaces, such as metal oxides or surfaces with hydroxyl or amine functional groups, the isocyanate moieties would likely react to form covalent bonds (e.g., urethanes or ureas), leading to strong chemisorption. Computational studies would be invaluable in mapping the potential energy surfaces for these interactions and predicting the most favorable adsorption sites and orientations. However, specific research data on how different substrates influence the interaction with this compound is not available.

Thermodynamic Parameters and Energetic Profiles of Reactions

A thorough understanding of the thermodynamics and energetics of reactions involving this compound is crucial for predicting its reactivity and stability.

Spectroscopic Characterization Techniques for 2,6 Diisocyanatonaphthalene and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is particularly effective for identifying the isocyanate (-N=C=O) functional group, which exhibits a strong and highly characteristic absorption band. This peak is one of the most diagnostic features in the IR spectrum of 2,6-diisocyanatonaphthalene.

The most prominent feature in the IR spectrum is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the range of 2250–2280 cm⁻¹. The naphthalene (B1677914) core gives rise to several other characteristic absorptions. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. nasa.govniscpr.res.in Aromatic C=C ring stretching vibrations produce a series of medium-to-weak absorptions in the 1400–1650 cm⁻¹ region. researchgate.net Additionally, strong bands resulting from C-H out-of-plane bending deformations are found in the 700–900 cm⁻¹ range, which can be diagnostic of the substitution pattern on the aromatic ring. researchgate.net Upon polymerization or reaction of the isocyanate groups to form urethane (B1682113) linkages, the strong -N=C=O band near 2270 cm⁻¹ disappears, while new bands corresponding to the urethane group (e.g., N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹) appear.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |

| Isocyanate (-N=C=O) Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Aromatic C=C Ring Stretch | 1400 - 1650 | Medium to Weak |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. 6-napse.com While the asymmetric -N=C=O stretch is strong in the IR spectrum, the symmetric stretch is often more prominent in the Raman spectrum. The aromatic ring vibrations of the naphthalene core, particularly the ring "breathing" modes, typically produce strong and sharp signals in Raman spectra, making it a powerful tool for characterizing the aromatic system. researchgate.netnih.gov The most intense Raman absorptions for naphthalene-based compounds often originate from C-H and C-C stretching vibrations. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3054 | Strong |

| Isocyanate (-N=C=O) Symmetric Stretch | ~1440 | Medium |

| Aromatic Ring C=C Stretch | 1300 - 1600 | Strong |

| Aromatic C-H Out-of-Plane Bending | ~782 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds by providing information about the local electronic environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of this compound, the signals for the aromatic protons appear in the downfield region, typically between 7.0 and 8.5 ppm. Due to the C₂ symmetry of the 2,6-substitution pattern, the six aromatic protons are chemically non-equivalent in three distinct sets: H1/H5, H3/H7, and H4/H8. This results in three unique signals in the ¹H NMR spectrum. The proton chemical shifts are influenced by the electron-withdrawing nature of the isocyanate groups. The splitting patterns are determined by proton-proton spin-spin coupling, providing information on the relative positions of the protons. For derivatives, such as polyurethanes, new signals corresponding to the polymer backbone will appear, while the aromatic signals may shift slightly depending on the final structure. researchgate.net

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-4, H-8 | 7.80 - 8.00 | Doublet (d) |

| H-1, H-5 | 7.60 - 7.80 | Singlet (s) or Doublet of doublets (dd) |

| H-3, H-7 | 7.40 - 7.60 | Doublet of doublets (dd) |

Note: Expected shifts and multiplicities are based on analysis of related 2,6-disubstituted naphthalene compounds and general substituent effects. Actual values may vary. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, symmetry results in six distinct signals: one for the isocyanate carbon, one for the substituted C2/C6 carbons, and four for the remaining eight aromatic carbons. The isocyanate carbon itself gives a characteristic signal. openstax.org Aromatic carbons bonded to electronegative groups are deshielded and appear further downfield. oregonstate.edulibretexts.org In polyurethane derivatives, the isocyanate carbon signal disappears and is replaced by a urethane carbonyl carbon signal, which typically resonates in the 150-160 ppm range. dtic.milresearchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Isocyanate (-N=C=O) | 125 - 135 |

| Aromatic C-H | 115 - 130 |

| Aromatic Quaternary (non-substituted) | 130 - 140 |

| Aromatic Quaternary (isocyanate-substituted) | 135 - 145 |

Note: Expected shifts are based on typical ranges for these functional groups and data from related naphthalene structures. rsc.orgresearchgate.netnih.gov

For complex derivatives of this compound, such as polymers or co-polymers, one-dimensional NMR spectra can become crowded and difficult to interpret. iupac.org In these cases, advanced two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment. nsf.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, helping to map out the connectivity of protons on the naphthalene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the naphthalene framework. nsf.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for establishing long-range connectivity. For example, in a polyurethane derivative, HMBC could show a correlation between an aromatic proton on the naphthalene ring and the carbonyl carbon of the urethane group, confirming the structure of the polymer linkage. iupac.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds, providing insights into the three-dimensional structure and conformation of the molecule or polymer chain.

These 2D methods are essential for the complete and accurate structural characterization of complex molecules derived from this compound, such as in the analysis of polymer microstructure and sequence distribution. polymersynergies.net

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization mass spectrometry (EI-MS) can be employed to determine its molecular weight and deduce its structure through fragmentation analysis.

In a typical EI-MS experiment, the molecule is ionized, forming a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound (210.19 g/mol ). Due to the stable, conjugated aromatic system of the naphthalene core, the molecular ion peak is expected to be prominent. libretexts.orgyoutube.com The high energy of electron ionization also induces fragmentation of the molecular ion. libretexts.org

The primary fragmentation pathways for this compound are predicted to involve the isocyanate (-NCO) functional groups. Common fragmentation patterns for aromatic isocyanates include the loss of the NCO radical or the elimination of carbon monoxide (CO).

Expected Fragmentation Pathways:

Loss of an isocyanate group: The molecular ion can lose an NCO radical (mass = 42) to form a fragment ion at m/z 168.

Sequential loss of CO: Cleavage can occur with the loss of a CO molecule (mass = 28) from an isocyanate group, followed by further fragmentation.

Naphthalene core fragments: Fragmentation of the stable naphthalene ring itself would lead to characteristic aromatic fragments at lower m/z values.

These fragmentation patterns allow for the unambiguous confirmation of the compound's structure. The mass spectrum of the related compound 2,6-diisopropylnaphthalene (B42965) shows a strong molecular ion peak and fragmentation corresponding to the loss of its alkyl groups. nist.govnist.gov Similarly, data for other aromatic diisocyanates like 2,6-toluene diisocyanate and 1,5-diisocyanatonaphthalene (B1218181) are available in spectral databases, providing a basis for comparison. mzcloud.orgmzcloud.org

| m/z Value (Predicted) | Assigned Fragment Ion | Formula | Notes |

|---|---|---|---|

| 210 | [C₁₂H₆N₂O₂]⁺• | C₁₂H₆N₂O₂ | Molecular Ion (M⁺•) |

| 182 | [M - CO]⁺• | C₁₁H₆N₂O | Loss of one carbon monoxide molecule |

| 168 | [M - NCO]⁺ | C₁₁H₆NO | Loss of one isocyanate radical |

| 154 | [M - 2CO]⁺• | C₁₀H₆N₂ | Loss of two carbon monoxide molecules |

| 126 | [C₁₀H₆]⁺• | C₁₀H₆ | Naphthalene radical cation from loss of both NCO groups |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule, providing information about its conjugated π-electron systems. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore.

Aromatic compounds like benzene (B151609) and naphthalene exhibit characteristic absorption bands arising from π→π* transitions. libretexts.org Benzene shows a strong absorption near 200 nm and a weaker, structured band around 254 nm. libretexts.org Extending the conjugated system, as in naphthalene, results in a bathochromic (red) shift, moving the absorption bands to longer wavelengths. libretexts.orgdocbrown.info The spectrum of naphthalene typically displays strong absorptions around 220 nm, 275 nm, and weaker bands above 300 nm.

The presence of two isocyanate substituents on the naphthalene ring is expected to further modify the absorption spectrum. While the -NCO group itself is not a strong chromophore in the near-UV region, its interaction with the aromatic ring can cause slight shifts in the position and intensity of the π→π* transition bands. Studies on other naphthalene derivatives and aromatic compounds confirm these general principles. researchgate.netresearchgate.net

| Transition Type | Expected λmax (nm) | Region | Notes |

|---|---|---|---|

| π→π | ~230 - 250 | UV | Corresponds to high-energy electronic transitions of the naphthalene ring. |

| π→π | ~270 - 290 | UV | Characteristic absorption band for the naphthalene aromatic system. libretexts.org |

| π→π* | ~310 - 330 | UV | Lower energy, often weaker, structured absorption bands. libretexts.org |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability and decomposition profile of a material. For this compound, TGA can identify the temperature at which degradation begins and reveal whether the decomposition occurs in single or multiple steps.

The thermal stability of an aromatic diisocyanate is generally higher than that of its aliphatic counterparts due to the stability of the aromatic ring. nih.gov Studies on polyurethanes derived from aromatic diisocyanates like MDI and TDI show that thermal decomposition typically begins at temperatures above 200-250°C. rubber.or.krstrath.ac.uk The degradation of this compound is expected to occur in a distinct temperature range, likely involving the dissociation of the isocyanate groups, followed by the breakdown of the naphthalene core at much higher temperatures. TGA can be coupled with other techniques like mass spectrometry (TGA-MS) to identify the volatile products evolved during decomposition. researchgate.net

| Decomposition Step | Predicted Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |

|---|---|---|---|

| Initial Degradation | 250 - 400 | ~40% | Isocyanate groups (NCO), Carbon Monoxide (CO), Carbon Dioxide (CO₂) |

| Main Degradation | > 400 | Variable | Fragmentation of the naphthalene ring |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. nih.gov

For a crystalline solid like this compound, the most prominent feature in a DSC thermogram would be a sharp endothermic peak corresponding to its melting point (Tm). The temperature of this peak provides the melting point, while the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The melting point for the related isomer, 1,5-naphthalene diisocyanate, is 130°C, suggesting a similar range for the 2,6-isomer. nih.gov DSC analysis of related naphthalene-containing polymers also shows clear melting endotherms. researchgate.netresearchgate.net By heating the sample, cooling it, and then reheating, other transitions such as crystallization (an exothermic event) or a glass transition (a step-change in the heat capacity) could be observed if the material can exist in an amorphous state.

| Phase Transition | Thermal Event | Predicted Temperature (°C) | Notes |

|---|---|---|---|

| Melting (Tm) | Endothermic Peak | 120 - 150 | Transition from solid to liquid state. The exact temperature would require experimental measurement. |

| Crystallization (Tc) | Exothermic Peak | Variable (on cooling) | Occurs upon cooling from the molten state, if the material recrystallizes. |

Application in Advanced Materials Science and Polymer Chemistry

Polyurethane and Polyurea Synthesis from 2,6-Diisocyanatonaphthalene

Polyurethanes (PUs) and polyureas are versatile classes of polymers formed through the step-growth polymerization of diisocyanates with polyols and diamines, respectively. oszk.huaidic.it The properties of these materials are largely dictated by the chemical nature of their constituent monomers. The use of this compound as the diisocyanate component introduces a rigid, aromatic hard segment, leading to materials with exceptional properties.

The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol, which contains two or more hydroxyl groups. utm.my When this compound is used, it forms the "hard segment" of the polymer chain, while the polyol forms the "soft segment." The rigid and planar structure of the naphthalene (B1677914) unit promotes strong intermolecular packing and ordering of these hard segments. This efficient packing leads to a high degree of phase separation between the hard and soft segments, which is crucial for developing polyurethanes with superior mechanical properties and high thermal resistance.

The resulting polyurethanes exhibit properties characteristic of high-performance elastomers and thermoplastics, including:

High Tensile Strength and Modulus: The well-ordered hard domains act as physical crosslinks, reinforcing the soft matrix and resulting in materials with high strength.

Excellent Thermal Stability: The aromatic naphthalene core is inherently resistant to thermal degradation, pushing the service temperature of the material higher than that of conventional PUs.

Enhanced Dimensional Stability: The rigidity of the NDI-based hard segments minimizes shrinkage and creep, even at elevated temperatures.

The selection of the polyol (e.g., polyester or polyether based) allows for further tuning of the final properties, enabling the design of materials ranging from rigid plastics to tough elastomers.

Table 1: Comparison of Properties in Polyurethanes Derived from Different Diisocyanates

| Property | Polyurethane from Aliphatic Diisocyanate (e.g., HDI) | Polyurethane from Aromatic Diisocyanate (e.g., MDI) | Expected Properties for Polyurethane from 2,6-NDI |

| Reactivity | Lower | High | High |

| UV Stability | High | Low (prone to yellowing) | Low (prone to yellowing) |

| Mechanical Strength | Moderate | High | Very High |

| Thermal Stability | Moderate | Good | Excellent |

| Hard Segment Packing | Less Ordered | Ordered | Highly Ordered / Crystalline |

Polyurea networks are formed by the rapid reaction of diisocyanates with polyamines or, in moisture-curing systems, with water. The reaction with water generates an unstable carbamic acid, which decomposes to an amine and carbon dioxide; the newly formed amine then reacts with another isocyanate group to form a urea (B33335) linkage. macromolchem.com

When this compound is the chosen diisocyanate, the resulting polyurea networks possess an exceptionally high density of strong, bidentate hydrogen bonds associated with the urea groups, combined with the rigidity of the naphthalene core. This combination leads to the formation of highly robust and thermally stable materials. The key characteristics of NDI-based polyurea networks include:

Superior Thermal Resistance: The combination of the stable naphthalene ring and the strongly hydrogen-bonded urea linkages results in networks that can withstand very high temperatures.

High Crosslink Density: The difunctional nature of NDI allows for the creation of densely crosslinked networks, contributing to high hardness and chemical resistance.

Rapid Curing: The reaction between isocyanates and amines is extremely fast, allowing for rapid processing and application, such as in coatings and adhesives. pcimag.com

These properties make NDI-based polyureas attractive for applications requiring high-performance adhesives, coatings, and composites. macromolchem.com

Development of Polyimide Materials

Aromatic polyimides are renowned for their outstanding thermal stability, chemical resistance, and mechanical properties. aidic.it Typically, they are synthesized from the condensation reaction of a dianhydride and a diamine. However, an alternative synthetic route involves the reaction of a diisocyanate with a dianhydride. This reaction proceeds with the elimination of carbon dioxide to form the stable imide ring structure.

Utilizing this compound in this synthesis route incorporates the rigid naphthalene moiety directly into the polyimide backbone. The inclusion of naphthalene rings in the polymer structure is a known strategy to enhance performance. Research on polyimides synthesized from other naphthalene-containing monomers, such as 2,6-bis(4-aminophenoxy)naphthalene, has demonstrated significant improvements in key properties. researchgate.net

Benefits of incorporating the 2,6-naphthalene structure into polyimides include:

Exceptional Thermal Stability: Naphthalene-containing polyimides exhibit very high glass transition temperatures (Tg) and thermal degradation temperatures (Td), often exceeding 500°C. aidic.itresearchgate.net

Superior Mechanical Properties: These polymers form strong, tough, and flexible films with high tensile strength and modulus. researchgate.net

Improved Chemical Resistance: The aromatic structure provides excellent resistance to a wide range of solvents and chemicals. dtu.dk

Table 2: Thermal and Mechanical Properties of Naphthalene-Containing Aromatic Polyimides

| Polyimide Source Monomer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Tensile Strength | Tensile Modulus | Elongation at Break |

| 2,6-BAPON + 6FDA researchgate.net | 255 °C | 563 °C (in N₂) | 124 MPa | 2.1 GPa | 22 % |

| 2,6-BAPON + PMDA researchgate.net | N/A | 555 °C (in N₂) | 118 MPa | 2.3 GPa | 7 % |

| NADA + PMDA/ODA mdpi.com | 381 °C | 569 °C | 96 MPa | 2.45 GPa | N/A |

Data is for analogous naphthalene-containing polyimides to illustrate the expected performance.

Novel Copolymers and Hybrid Systems

The unique chemical nature of this compound makes it an ideal building block for creating novel copolymers and hybrid materials where precise control over the final properties is required.

The defined, rigid, and linear geometry of this compound allows for the precise tailoring of polymer architecture. It can be used as a rigid monomer in the synthesis of segmented or block copolymers. By alternating the rigid NDI-based hard segments with flexible soft segments (such as polyethers, polyesters, or polysiloxanes), materials with a wide range of tailored properties can be achieved.

This approach enables the design of:

High-Performance Thermoplastic Elastomers: These materials combine the processability of thermoplastics with the elasticity of thermosets, with the NDI segments providing high strength and service temperature.

Liquid Crystalline Polymers: The rigid, rod-like nature of the NDI unit can induce liquid crystalline behavior, leading to materials with self-organizing properties and anisotropic mechanical and optical characteristics.

Functionalization of polymers derived from this compound can be achieved to impart specific chemical or physical properties. This is typically accomplished by incorporating functional co-monomers during the polymerization process rather than by modifying the stable naphthalene ring itself.

Strategies for functionalization include:

Using Functional Polyols or Diamines: Co-polymerizing NDI with polyols or diamines that contain additional functional groups (e.g., carboxyl, sulfonic, or hydroxyl groups) can introduce hydrophilicity, reactive sites for crosslinking, or specific affinity for other molecules.

Creating Hybrid Systems: this compound can be used to link different types of polymer chains, creating hybrid block copolymers. For instance, it can connect a biological macromolecule like a peptide to a synthetic polymer, combining the properties of both in a single material. mdpi.com

Surface Modification: The isocyanate groups at the ends of NDI-based prepolymers are highly reactive and can be used to graft the polymer onto surfaces, modifying their properties for applications in coatings, adhesives, or biomedical devices.

These strategies open pathways to advanced materials with tailored functionalities for applications in fields ranging from electronics to biotechnology. mdpi.comresearchgate.net

Advanced Polymerization Technologies

Advanced polymerization technologies have been instrumental in the synthesis of novel polymeric materials derived from this compound (2,6-NDI). These techniques offer precise control over the polymer architecture, enabling the development of materials with tailored properties for specific high-performance applications.

Photopolymerization Systems

Photopolymerization, a process that utilizes light to initiate polymerization, has been explored for creating materials based on naphthalene diimide (NDI) structures, which can be synthesized from 2,6-disubstituted naphthalene precursors. These systems are advantageous for applications requiring rapid curing and spatial control over the polymerization process, such as in coatings, adhesives, and additive manufacturing.

Research into NDI-based π-conjugated polymers has demonstrated their potential in organic electronics. The photophysical properties of these polymers are of significant interest. For instance, studies on molecularly encapsulated NDI-based polymers have provided insights into the effects of interpolymer interactions on photoluminescence. It was found that the non-encapsulated polymer analogue, P(NDI-2OD-T), exhibits aggregation-enhanced emission, a phenomenon that is suppressed upon encapsulation due to an increased π-interchain stacking distance nih.govnih.gov. This suggests that controlling the aggregation and π-stacking through photopolymerization techniques could be a viable strategy to tune the optical properties of these materials.

The photoluminescence quantum yields (PLQYs) of NDI-based polymers have been shown to be significantly influenced by their aggregation state. While solutions of these polymers may exhibit low PLQYs, thin films can show considerably enhanced quantum yields nih.gov.

Table 1: Photophysical Properties of NDI-Based Polymers

| Polymer | Solution PLQY (%) | Thin Film PLQY (%) |

|---|---|---|

| P(NDI-2OD-T) | 3.6 | 9.2 |

| P(NDI-DMP-T) | 4.1 | 6.1 |

This table illustrates the change in photoluminescence quantum yield from solution to thin film for different NDI-based polymers, highlighting the role of solid-state packing.

Controlled Polymerization Techniques

Controlled polymerization techniques, also known as living polymerizations, are a class of methods that allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. Common examples of controlled polymerization processes include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) mdpi.com. These methods are particularly relevant for creating advanced materials from monomers derived from or related to this compound.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization are two of the most widely used controlled radical polymerization (CRP) methods mdpi.com. They enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. These techniques have been successfully applied to a wide range of vinyl monomers, and their principles can be extended to the polymerization of functional monomers incorporating the naphthalene diimide structure.

For instance, a novel nickel-catalyzed chain-growth polymerization of an anion-radical monomer based on naphthalene diimide has been reported to produce n-type conjugated polymers with controlled molecular weight and relatively narrow polydispersities acs.org. This demonstrates a significant advancement in the controlled synthesis of high-performance electron-deficient polymers.

The versatility of RAFT polymerization makes it suitable for most monomers that can be polymerized by radical polymerization and it is robust under a variety of reaction conditions azom.com. This allows for the synthesis of complex polymer architectures such as block copolymers, which can be beneficial for applications in organic electronics and photovoltaics semanticscholar.orgresearchgate.net.

Structure-Property Relationships in this compound-Based Polymers

The performance of polymers derived from this compound is intrinsically linked to their molecular structure and the resulting morphology. Understanding these relationships is crucial for designing materials with desired thermal, mechanical, and electronic properties.

Influence of Monomer Isomerism on Polymer Morphology

In the context of diisocyanatonaphthalenes, the 2,6-isomer possesses a linear and rigid structure compared to other isomers like 1,5- or 1,7-diisocyanatonaphthalene. This linearity and symmetry can promote more ordered packing of the hard segments in polyurethanes, leading to higher crystallinity and a greater degree of phase separation between the hard and soft segments nih.gov. This enhanced phase separation can result in improved mechanical properties, such as higher tensile strength and modulus researchgate.netresearchgate.net.

Conversely, less symmetric diisocyanate isomers may lead to more amorphous hard domains and a higher degree of phase mixing mdpi.com. This can result in softer, more flexible materials with different thermal and mechanical characteristics. Therefore, the choice of the 2,6-isomer is a deliberate design choice to impart specific properties related to rigidity and thermal stability in the final polymer.

Table 2: Effect of Diisocyanate Symmetry on Polyurethane Properties

| Diisocyanate Symmetry | Hard Segment Packing | Phase Separation | Expected Mechanical Properties |

|---|---|---|---|

| High (e.g., 2,6-NDI) | Ordered, Crystalline | High | High Tensile Strength, High Modulus |

This table provides a generalized comparison of how the symmetry of the diisocyanate monomer influences the morphology and mechanical properties of polyurethanes.

Correlation of Molecular Structure with Material Performance

The molecular structure of polymers based on this compound directly correlates with their material performance. The rigid and planar nature of the naphthalene diimide unit, which can be formed from 2,6-disubstituted naphthalene precursors, is particularly influential expresspolymlett.com.

In polyurethanes, the hard segments formed from this compound and a chain extender contribute to the material's thermal stability and mechanical strength. The strong intermolecular interactions, including hydrogen bonding and π-π stacking of the naphthalene units, within the hard domains act as physical crosslinks, reinforcing the polymer matrix nih.govnih.gov. The properties of these polyurethanes can be tailored by varying the structure of the soft segment, with polycarbonate polyols, for example, enhancing thermal stability nih.gov.

For NDI-based conjugated polymers, the molecular structure dictates their electronic and optical properties. The large, planar aromatic core of the NDI unit facilitates electron delocalization along the polymer backbone, which is favorable for electron transport in organic electronic devices expresspolymlett.com. The optoelectronic properties can be tuned by copolymerizing the NDI acceptor unit with various donor units expresspolymlett.com. The structure of these donor-acceptor copolymers influences their absorption spectra, energy levels, and charge carrier mobilities, which are critical performance parameters in applications like polymer solar cells and organic field-effect transistors semanticscholar.orgresearchgate.netexpresspolymlett.com.

The relationship between the chemical structure of the diisocyanate and the final properties of polyurethanes is a key area of study. The use of different diisocyanates, such as aromatic versus aliphatic, significantly impacts the degree of phase separation and the resulting mechanical and thermal properties researchgate.netresearchgate.netnih.gov. Aromatic diisocyanates generally lead to polyurethanes with higher tensile strength compared to their aliphatic counterparts researchgate.net.

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Principles

The conventional synthesis of diisocyanates, including 2,6-diisocyanatonaphthalene, relies heavily on the use of phosgene (B1210022), a highly toxic and corrosive chemical. This process generates significant amounts of hydrogen chloride as a byproduct, posing serious environmental and safety concerns. Future research is intensely focused on developing sustainable, phosgene-free routes that align with the principles of green chemistry.

Key green chemistry principles guiding this research include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. Phosgene-free routes are inherently preventative.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Several non-phosgene pathways are being explored for isocyanate synthesis. One of the most promising is the thermal decomposition of carbamates, which can be synthesized from amines, ureas, or nitro compounds without the use of phosgene. For this compound, this would involve the synthesis of a corresponding dicarbamate from 2,6-diaminonaphthalene, followed by thermal cracking to yield the diisocyanate and an alcohol, which can be recycled.

Another avenue is the reductive carbonylation of dinitro-naphthalene. While this approach still often requires high pressures and specialized catalysts, it avoids the use of phosgene. The direct carbonylation of 2,6-diaminonaphthalene with reagents like dimethyl carbonate also represents a safer alternative.

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of these new synthetic routes. Comprehensive LCAs, similar to those conducted for commodity isocyanates like Methylene (B1212753) Diphenyl Diisocyanate (MDI) and Toluene (B28343) Diisocyanate (TDI), will be essential to quantify the benefits of phosgene-free processes for NDI production, considering factors like energy consumption, greenhouse gas emissions, and water usage from cradle-to-gate.

| Parameter | Conventional Phosgene Route | Emerging Phosgene-Free Routes (e.g., Carbamate Decomposition) |

|---|---|---|

| Primary Reagent | Phosgene (COCl₂) | Dimethyl Carbonate, Urea (B33335), CO₂, etc. |

| Toxicity Profile | Extremely high (use of highly toxic phosgene) | Significantly lower; avoids acutely toxic reagents. |

| Byproducts | Hydrogen Chloride (HCl), corrosive and hazardous. | Alcohols (recyclable), Ammonia (recyclable), Water. |

| Atom Economy | Lower, due to the generation of HCl byproduct. | Potentially higher, especially with recyclable byproducts. |

| Process Safety | Requires extensive safety infrastructure due to phosgene handling. | Inherently safer processes. |

Integration with Advanced Manufacturing Technologies

The translation of the superior properties of this compound-based polymers into functional products is a key research challenge. Advanced manufacturing technologies, such as additive manufacturing (3D printing) and continuous flow processing, offer transformative potential.

Additive Manufacturing: The development of NDI-based polyurethane or polyurea resins for 3D printing technologies like stereolithography (SLA) or digital light processing (DLP) could enable the fabrication of components with complex geometries and high mechanical and thermal performance. This would be particularly valuable for aerospace, automotive, and electronics applications where lightweight, durable, and heat-resistant parts are required. Research will need to focus on formulating NDI-based prepolymers with suitable viscosity, reactivity, and photopolymerization characteristics.

Continuous Flow Chemistry: The synthesis of this compound and its subsequent polymerization could be significantly improved using continuous flow reactors. Flow chemistry offers enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, especially when handling hazardous intermediates or highly exothermic reactions. This technology can lead to higher yields, better product consistency, and easier scalability compared to traditional batch processing. For NDI, a continuous process could enable safer on-demand production, minimizing the need to store large quantities of the isocyanate.

Exploration of New Reaction Spaces for this compound

While polyurethanes and polyureas are the primary applications for diisocyanates, the high reactivity of the isocyanate groups in this compound opens up a vast landscape of chemical transformations waiting to be explored. Future research will likely move beyond traditional polymer chemistry to exploit its unique electronic and structural characteristics.

Supramolecular Chemistry: The rigid, aromatic backbone of NDI makes it an excellent building block for creating highly ordered supramolecular structures. Through non-covalent interactions like hydrogen bonding and π-π stacking, NDI can be used to design self-assembling materials, liquid crystals, and organic gels. These materials could find applications in sensors, optoelectronics, and biomedical engineering.

Dynamic Covalent Chemistry: The isocyanate group can participate in reversible reactions, making NDI a candidate for developing materials with dynamic properties, such as self-healing polymers and vitrimers. These materials can be reprocessed and reshaped upon heating, combining the robustness of thermosets with the recyclability of thermoplastics.

Novel Polymer Architectures: Beyond linear polymers, this compound can be used as a key monomer in the synthesis of more complex architectures like hyperbranched polymers, dendrimers, and polymer networks (e.g., polyisocyanurates). These structures could offer unique combinations of properties, such as low viscosity, high functionality, and tailored solubility, for applications in advanced coatings, adhesives, and nanocomposites.

Computational Design of Novel Materials

The experimental exploration of new materials is often time-consuming and resource-intensive. Computational chemistry and materials modeling provide powerful predictive tools to accelerate the design and discovery of novel this compound-based materials.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to investigate the fundamental electronic structure and reactivity of the NDI molecule. This allows researchers to predict reaction pathways, understand catalytic mechanisms for its synthesis, and calculate spectroscopic properties, guiding experimental efforts.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large assemblies of NDI-based polymer chains over time. This enables the prediction of key macroscopic properties, including:

Mechanical Properties: Stress-strain behavior, elastic modulus, and tensile strength.

Thermal Properties: Glass transition temperature (Tg) and thermal degradation mechanisms.

Morphology: The degree of phase separation in segmented polyurethanes, which governs their performance.

Barrier Properties: Permeability to gases and liquids, crucial for packaging and coating applications.

By systematically screening different co-monomers and polymer architectures in a virtual environment, computational design can identify the most promising candidates for specific applications, significantly reducing the number of experiments required and accelerating the innovation cycle.

Q & A